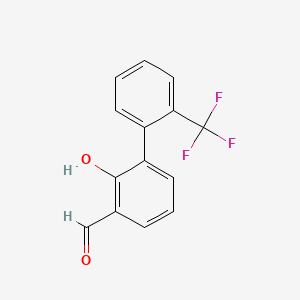

2-Formyl-6-(2-trifluoromethylphenyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-6-(2-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C14H9F3O2 . It has a molecular weight of 266.22 . The IUPAC name for this compound is 2-hydroxy-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H . The Canonical SMILES is C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F .Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.21 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has a complexity of 316 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has two rotatable bonds .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One significant application of derivatives related to 2-Formyl-6-(2-trifluoromethylphenyl)phenol is in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. Heteroleptic iridium(III) complexes using similar trifluoromethylphenyl phenol derivatives as ancillary ligands have been developed. These complexes serve as green phosphors and demonstrate high photoluminescence quantum efficiency yields. Notably, OLEDs utilizing these complexes exhibit superior performance metrics, including peak current efficiency and power efficiency, along with low efficiency roll-off ratios at high luminance levels, which is crucial for maintaining high efficiency under varying current densities (Jin et al., 2014).

Biocompatible Chemosensors

Another application involves the use of derivatives of 2-Formyl-6-(2-trifluoromethylphenyl)phenol in biocompatible chemosensors. These sensors are highly selective for the detection of zinc(II) ions, demonstrating potential for significant advancements in biological and environmental monitoring. A derivative, synthesized via Schiff-base condensation, exhibited selective fluorescence sensitivity towards Zn2+ ions, offering low detection limits and enabling applications in human lung cancer cell imaging without cytotoxic effects (Dey et al., 2016).

Electrochemical Studies

Research on the electrochemistry of phenol derivatives, including those containing trifluoromethyl groups, in ionic liquids reveals their potential in the synthesis of phenyl triflate molecules. These studies contribute to understanding the mechanisms of phenol oxidation and the formation of valuable chemical intermediates in various solvents, laying the groundwork for innovative applications in synthesis and materials science (Villagrán et al., 2006).

Proton-Coupled Electron Transfer

Investigations into the one-electron oxidation of hydrogen-bonded phenols, including those similar to 2-Formyl-6-(2-trifluoromethylphenyl)phenol, underscore the importance of proton-coupled electron transfer mechanisms. These studies offer insights into the redox chemistry of phenols and their radicals, which are relevant for understanding biological redox processes and designing redox-active materials (Rhile & Mayer, 2004).

properties

IUPAC Name |

2-hydroxy-3-[2-(trifluoromethyl)phenyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTXWLFODJFGFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685272 |

Source

|

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-6-(2-trifluoromethylphenyl)phenol | |

CAS RN |

1261930-44-2 |

Source

|

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)